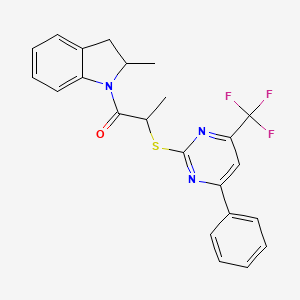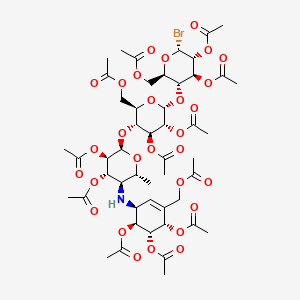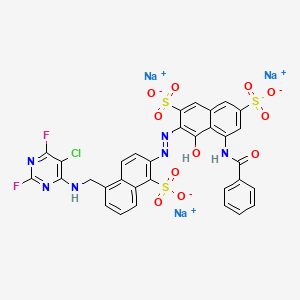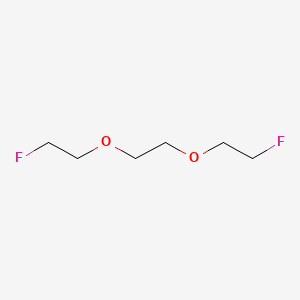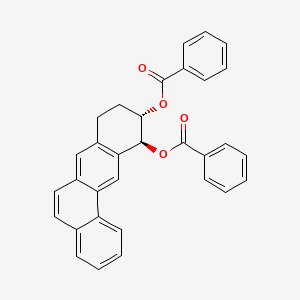
Benz(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, dibenzoate, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, dibenzoate, trans- is a complex organic compound that falls under the category of polycyclic aromatic hydrocarbons (PAHs). This compound is known for its potential mutagenic activity and is often studied in the context of its interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, dibenzoate, trans- typically involves the dihydroxylation of benz(a)anthracene followed by esterification with benzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product .
Industrial Production Methods
the principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, dibenzoate, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include various epoxides, reduced hydrocarbons, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Benz(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, dibenzoate, trans- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benz(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, dibenzoate, trans- involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, forming adducts that may lead to mutations and carcinogenesis . The molecular targets include the exocyclic amino groups of guanine in DNA .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent hydrocarbon, known for its carcinogenic properties.
Benzo(a)pyrene: Another PAH with similar mutagenic and carcinogenic activities.
Chrysene: A structurally related PAH with known toxicological effects.
Uniqueness
Benz(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, dibenzoate, trans- is unique due to its specific dihydrodiol structure and the presence of dibenzoate groups, which influence its reactivity and interactions with biological molecules .
Properties
CAS No. |
60968-18-5 |
|---|---|
Molecular Formula |
C32H24O4 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[(10S,11S)-11-benzoyloxy-8,9,10,11-tetrahydrobenzo[a]anthracen-10-yl] benzoate |
InChI |
InChI=1S/C32H24O4/c33-31(22-10-3-1-4-11-22)35-29-18-17-25-19-24-16-15-21-9-7-8-14-26(21)27(24)20-28(25)30(29)36-32(34)23-12-5-2-6-13-23/h1-16,19-20,29-30H,17-18H2/t29-,30-/m0/s1 |
InChI Key |
WIMYFYNPLVOTJK-KYJUHHDHSA-N |
Isomeric SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)[C@@H]([C@H]1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(C1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


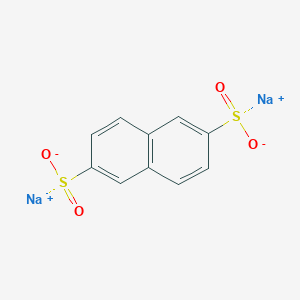
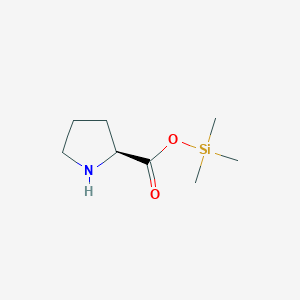
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)
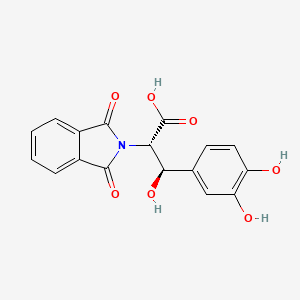
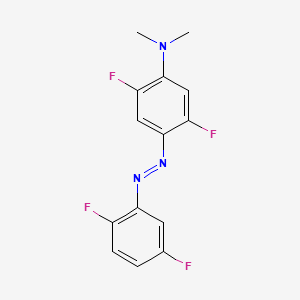
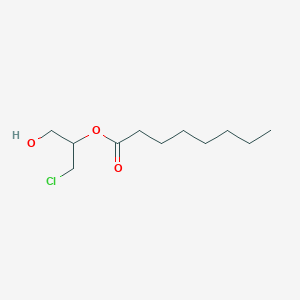
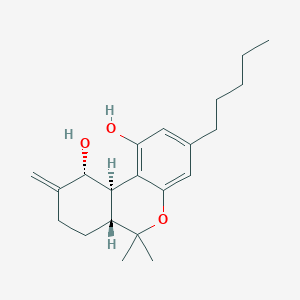

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
